

(S)-4-Benzylloxazolidine-2-thione: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-4-Benzylloxazolidine-2-thione

Cat. No.: B125333

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CAS Number: 145588-94-9

This technical guide provides an in-depth overview of **(S)-4-Benzylloxazolidine-2-thione**, a chiral auxiliary with significant applications in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, safety information, and a representative experimental protocol for its use.

Core Properties and Specifications

(S)-4-Benzylloxazolidine-2-thione is a heterocyclic compound utilized to introduce chirality in chemical reactions, enabling the stereoselective synthesis of complex molecules. Its structural features, particularly the benzyl group at the stereocenter, provide effective steric hindrance to guide the approach of reagents.

Table 1: Physicochemical Properties of **(S)-4-Benzylloxazolidine-2-thione**

Property	Value	Source
CAS Number	145588-94-9	[1]
Molecular Formula	C ₁₀ H ₁₁ NOS	[1]
Molecular Weight	193.27 g/mol	[1]
Appearance	White to off-white solid	Inferred from analogs
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents	[2]

Safety and Handling

Comprehensive safety data for **(S)-4-Benzyl-2-oxazolidinone** is not readily available. However, based on information for analogous compounds and supplier data, caution is advised when handling this chemical. The following table summarizes the available GHS hazard information for the target compound and provides more detailed data for the structurally similar (S)-4-Benzyl-2-oxazolidinone as a reference.

Table 2: GHS Hazard Information

Compound	GHS Pictogram(s)	Hazard Statement(s)	Precautionary Statement(s)
(S)-4-Benzyl-2-oxazolidinone (Analog)	GHS07	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501
(S)-4-Benzyl-2-oxazolidinone (Analog)	GHS07, GHS08	H302: Harmful if swallowed H373: May cause damage to organs through prolonged or repeated exposure	P260, P264, P270, P301+P312, P314, P501

Handling Recommendations:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly after handling.

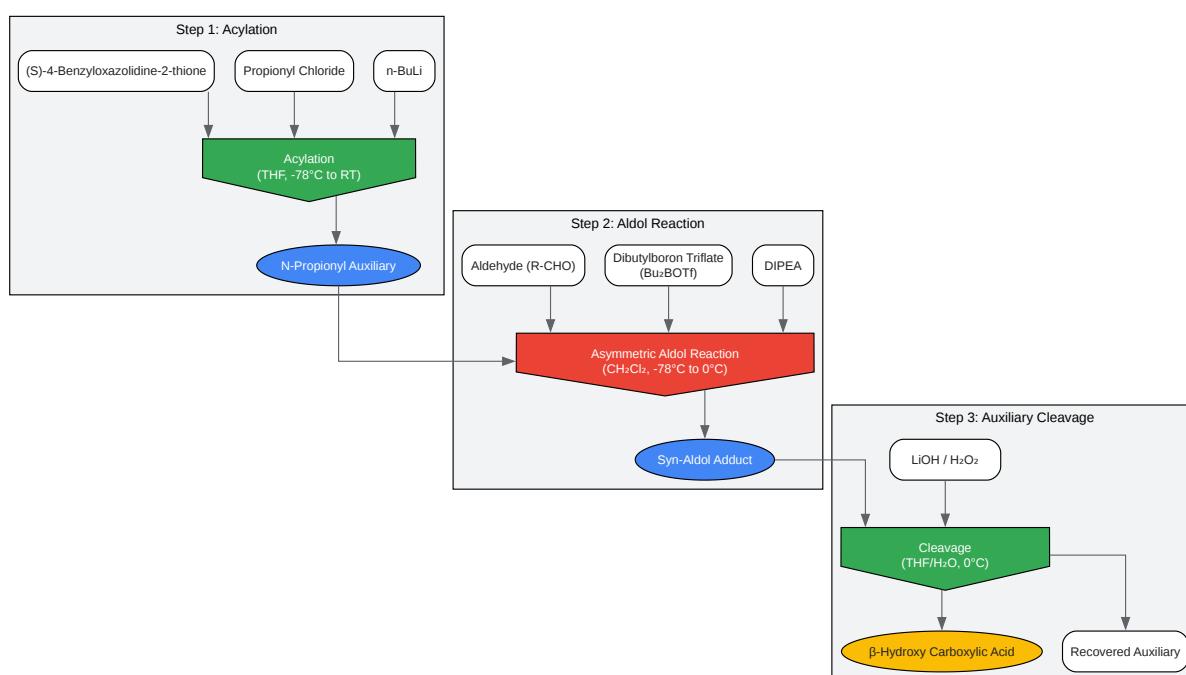
Application in Asymmetric Synthesis: A Representative Protocol

(S)-4-Benzyl-2-oxazolidinone serves as a powerful tool in asymmetric synthesis, most notably in aldol reactions. The following is a detailed, representative protocol for an asymmetric aldol reaction, adapted from established procedures for the analogous Evans auxiliary, (S)-4-Benzyl-2-oxazolidinone. This protocol illustrates the general workflow and principles that would be applicable when using the target thione compound.

General Workflow for Asymmetric Aldol Reaction

The overall process involves three key stages:

- Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to attach the desired propionyl group.
- Diastereoselective Aldol Reaction: The N-acylated auxiliary is then reacted with an aldehyde in the presence of a Lewis acid and a hindered base to form the aldol adduct with high diastereoselectivity.
- Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the desired chiral product and allow for the recovery of the auxiliary.



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Figure 1: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Detailed Experimental Protocol (Illustrative Example)

Materials:

- **(S)-4-Benzylloxazolidine-2-thione**
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Propionyl chloride
- Anhydrous Dichloromethane (CH_2Cl_2)
- Dibutylboron triflate (Bu_2BOTf)
- N,N-Diisopropylethylamine (DIPEA)
- Aldehyde (e.g., isobutyraldehyde)
- Methanol
- 30% Hydrogen peroxide (H_2O_2)
- Lithium hydroxide (LiOH)
- Saturated aqueous ammonium chloride (NH_4Cl)
- pH 7 phosphate buffer
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

Part A: N-Acylation of the Chiral Auxiliary

- To a flame-dried round-bottom flask under an argon atmosphere, add **(S)-4-Benzylloxazolidine-2-thione** (1.0 eq) and dissolve it in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
- Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
- Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl auxiliary. Purify by flash column chromatography if necessary.

Part B: Asymmetric Aldol Reaction

- Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under argon.
- Cool the solution to -78 °C.
- Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
- Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
- Cool the solution back down to -78 °C.
- Add the desired aldehyde (1.5 eq) dropwise.

- Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
- Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
- Stir the resulting mixture vigorously for 1 hour at 0 °C.
- Concentrate the mixture under reduced pressure to remove the organic solvents.
- Extract the aqueous residue with dichloromethane (3x).
- Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude aldol adduct. Purify by flash column chromatography.

Part C: Cleavage and Recovery of the Chiral Auxiliary

- Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (typically a 4:1 ratio).
- Cool the solution to 0 °C in an ice bath.
- Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
- Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
- Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
- Concentrate the mixture to remove the THF.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
- Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.
- Extract the desired β-hydroxy carboxylic acid product with ethyl acetate (3x).

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to obtain the final product.

Role in Drug Development and Research

Chiral auxiliaries like **(S)-4-Benzylloxazolidine-2-thione** are instrumental in the synthesis of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to control the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. The use of this auxiliary allows for the efficient construction of specific stereoisomers, which is a key consideration in modern drug discovery and development. Its application streamlines complex synthetic pathways and facilitates the creation of novel therapeutic agents.

In conclusion, **(S)-4-Benzylloxazolidine-2-thione** is a valuable chiral auxiliary for stereoselective synthesis. While detailed data for this specific compound is emerging, the established methodologies for analogous oxazolidinones and thiazolidinethiones provide a strong foundation for its application in the synthesis of complex chiral molecules. Researchers are encouraged to exercise appropriate caution during handling and to adapt established protocols for optimal results.

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References

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